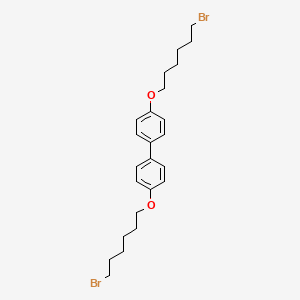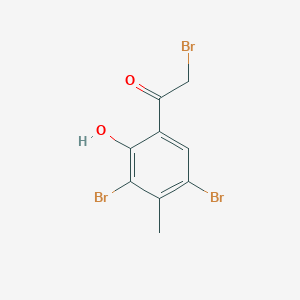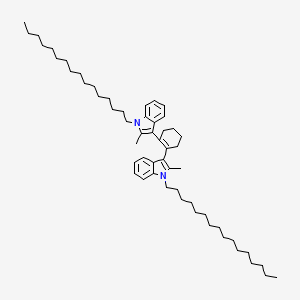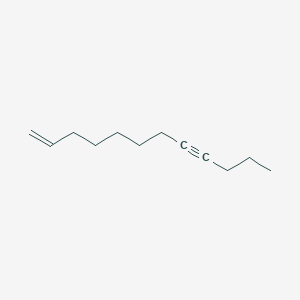![molecular formula C30H25N3O4 B15164313 (E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene CAS No. 194882-06-9](/img/structure/B15164313.png)
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene is a complex organic compound characterized by its unique structural features. This compound belongs to the class of diazenes, which are known for their diverse applications in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Ethenylphenyl Groups: This step involves the reaction of phenyl derivatives with ethenyl groups under specific conditions to form the ethenylphenyl moieties.
Attachment of Methoxy Groups: The ethenylphenyl groups are then reacted with methoxy reagents to introduce the methoxy functionalities.
Formation of the Diazene Core: The final step involves the coupling of the substituted phenyl groups with a nitrophenyl diazene precursor under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and continuous flow processes to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl and methoxy positions, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets and pathways. The nitrophenyl group plays a crucial role in its reactivity, allowing it to interact with various biological and chemical systems. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-aminophenyl)diazene: This compound is similar but features an amino group instead of a nitro group.
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-methylphenyl)diazene: This compound has a methyl group in place of the nitro group.
Uniqueness
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
194882-06-9 |
|---|---|
Molecular Formula |
C30H25N3O4 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[2,4-bis[(2-ethenylphenyl)methoxy]phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C30H25N3O4/c1-3-22-9-5-7-11-24(22)20-36-28-17-18-29(32-31-26-13-15-27(16-14-26)33(34)35)30(19-28)37-21-25-12-8-6-10-23(25)4-2/h3-19H,1-2,20-21H2 |
InChI Key |
HGLOOQBFDXVIOO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1COC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


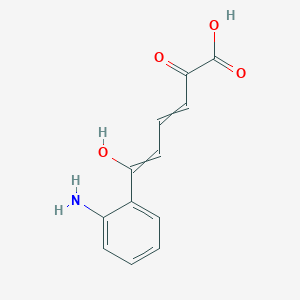

![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)

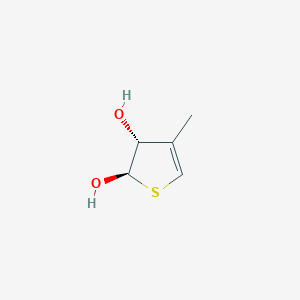
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
